molecular formula C15H11ClN4O3 B2688074 4-amino-N-[(2-chlorophenyl)(cyano)methyl]-3-nitrobenzamide CAS No. 2094655-66-8

4-amino-N-[(2-chlorophenyl)(cyano)methyl]-3-nitrobenzamide

Cat. No.: B2688074
CAS No.: 2094655-66-8
M. Wt: 330.73
InChI Key: CQAJMHVYLQRCIG-UHFFFAOYSA-N
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Description

4-amino-N-[(2-chlorophenyl)(cyano)methyl]-3-nitrobenzamide is a complex organic compound with a unique structure that includes an amino group, a chlorophenyl group, a cyano group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[(2-chlorophenyl)(cyano)methyl]-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-amino-2-chlorobenzonitrile with appropriate reagents to introduce the nitrobenzamide group. The reaction conditions often include the use of solvents such as methanol or ethanol, and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[(2-chlorophenyl)(cyano)methyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, methanesulfonic acid, and various solvents like methanol and ethanol. Reaction conditions such as temperature, pressure, and pH need to be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 4-amino-N-[(2-chlorophenyl)(cyano)methyl]-3-aminobenzamide.

Scientific Research Applications

4-amino-N-[(2-chlorophenyl)(cyano)methyl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-[(2-chlorophenyl)(cyano)methyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2-chlorobenzonitrile
  • 3-nitrobenzamide
  • 2-chlorophenylacetonitrile

Uniqueness

4-amino-N-[(2-chlorophenyl)(cyano)methyl]-3-nitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specificity in certain reactions or applications.

Properties

IUPAC Name

4-amino-N-[(2-chlorophenyl)-cyanomethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O3/c16-11-4-2-1-3-10(11)13(8-17)19-15(21)9-5-6-12(18)14(7-9)20(22)23/h1-7,13H,18H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAJMHVYLQRCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)NC(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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